(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANTAWKGSICS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,4-dimethoxybenzaldehyde, undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propenoic Acid Moiety: The intermediate product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Applications
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Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cinnamic acids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that the morpholine sulfonyl derivative could effectively target specific cancer pathways, providing a basis for further development as an anticancer agent.
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activities. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Case studies have shown that analogs of this compound reduced inflammation in animal models, suggesting its therapeutic potential.
-
Antimicrobial Properties :
- The presence of the morpholine group may enhance the compound's interaction with microbial membranes, leading to increased antimicrobial activity. Studies have reported that related compounds exhibit bactericidal effects against various strains of bacteria.
Agricultural Applications
-
Pesticide Development :
- The sulfonamide functional group is known for its role in enhancing the efficacy of pesticides. Research has indicated that compounds similar to (2E)-3-[3,4-Dimethoxy-5-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid can be developed into effective herbicides or fungicides.
- Field trials have shown promising results in controlling pest populations while minimizing environmental impact.
-
Plant Growth Regulation :
- Some studies suggest that derivatives of cinnamic acids can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially leading to improved crop yields.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenoic acid moiety may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The morpholine-4-sulfonyl moiety distinguishes this compound from analogs. For instance, 5-hydroxyferulic acid (: (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid) replaces the morpholine sulfonyl group with a hydroxyl group, reducing molecular weight (MW: 224.2 g/mol vs. ~397.4 g/mol for the target compound) and altering lipophilicity. The morpholine sulfonyl group likely increases solubility in polar solvents compared to purely aromatic sulfonates (e.g., toluene-4-sulfonyl esters in ) due to its cyclic amine structure .
Table 1: Key Properties of Selected Analogs
*logP values estimated via ChemDraw software.
Stability and Metabolic Considerations
The morpholine ring may improve metabolic stability compared to compounds with ester groups (e.g., ’s toluene sulfonyl esters), which are prone to hydrolysis. However, the methoxy groups in the target compound could slow Phase I oxidative metabolism relative to hydroxylated analogs like 5-hydroxyferulic acid .
Research Findings and Implications
- Solubility Advantage : The morpholine sulfonyl group likely confers higher aqueous solubility than toluene sulfonyl esters (), making the target compound more suitable for oral formulations .
- Bioactivity Potential: Structural similarities to 5-hydroxyferulic acid suggest possible anti-inflammatory or antioxidant effects, though the sulfonamide group may redirect activity toward protease or kinase inhibition .
- Synthetic Challenges : Introducing the morpholine sulfonyl group requires careful regioselective sulfonation, as seen in related impurity syntheses () .
Biological Activity
(2E)-3-[3,4-Dimethoxy-5-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-enoic acid backbone with a morpholine sulfonyl group and dimethoxy substitutions on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 378.44 g/mol. The structure can be represented as:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with morpholine and dimethoxy groups have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .
Enzyme Inhibition
Research has highlighted the ability of this compound to inhibit specific enzymes related to cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process . This inhibition could be beneficial for developing anti-inflammatory drugs.
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptotic Pathways : Induces apoptosis through mitochondrial pathways by activating caspases.
- Cell Cycle Regulation : Arrests cell cycle progression by modulating cyclins and cyclin-dependent kinases.
- Inflammatory Pathways : Inhibits NF-kB signaling, reducing the expression of inflammatory cytokines.
Q & A
Q. What analytical approaches validate the absence of toxic impurities in bulk samples?
- Methodology :
- LC-MS/MS : Screen for morpholine sulfonyl hydrolysis products (e.g., sulfonic acid derivatives) using MRM transitions.
- Elemental Analysis : Confirm sulfur content matches theoretical values (±0.3% tolerance).
- Genotoxicity Screening : Ames test (TA98 strain) to rule out mutagenic impurities from nitro intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
